molecular formula C18H11N B1224894 2-(2-Pyrenyl)acetonitrile

2-(2-Pyrenyl)acetonitrile

Cat. No. B1224894
M. Wt: 241.3 g/mol
InChI Key: AXTONQSVCXAXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-pyrenyl)acetonitrile is a member of pyrenes.

Scientific Research Applications

1. Fluorescent Sensing of Metal Ions

2-(2-Pyrenyl)acetonitrile and its derivatives have been extensively studied for their ability to detect metal ions. For instance, pyrenyl-based probes can selectively sense Cu2+ and Hg2+ in aqueous environments through changes in fluorescence and color (Martínez et al., 2006); (Cao et al., 2013). This selective sensing is crucial for environmental monitoring and industrial applications.

2. Photochemical Surface Modification

Pyrenyl compounds, similar to 2-(2-Pyrenyl)acetonitrile, have been used in photochemical surface modification. For example, poly(2-hydroxyethyl methacrylate) films have been modified with pyrenyl groups, demonstrating potential applications in microfabrication and the development of photo-functional materials (Ichinose et al., 1990).

3. Development of Photoinitiators

Triaryl(1-pyrenyl)bismuthonium salts, related to the pyrenyl family, have shown efficiency as photoinitiators for cationic polymerization of certain chemicals. This application is significant in the field of polymer chemistry and material sciences (Matano et al., 2008).

4. Study of Electron Transfer Dynamics

Studies involving 2-(2-Pyrenyl)acetonitrile derivatives have contributed to understanding the photoinduced electron transfer mechanisms. These insights are essential for developing advanced materials and understanding fundamental chemical processes (Nakatani et al., 1988).

5. Intramolecular Energy Transfer Studies

Compounds in the pyrenyl family have been used to study intramolecular energy transfer, which is pivotal in the design of efficient light-harvesting systems and photonic devices (Indelli et al., 2003).

properties

Product Name

2-(2-Pyrenyl)acetonitrile

Molecular Formula

C18H11N

Molecular Weight

241.3 g/mol

IUPAC Name

2-pyren-2-ylacetonitrile

InChI

InChI=1S/C18H11N/c19-9-8-12-10-15-6-4-13-2-1-3-14-5-7-16(11-12)18(15)17(13)14/h1-7,10-11H,8H2

InChI Key

AXTONQSVCXAXGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CC#N)C=C2

solubility

0.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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